N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-(6-fluoropyridin-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3/c8-6-2-1-3-7(11-6)10-5-4-9/h1-3H,4-5,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPYFBDSJJUBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203303-20-2 | |
| Record name | N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine typically involves the reaction of 6-fluoropyridine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The compound is often produced in the form of its dihydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. For example:
-
N-Oxide formation : Reaction with hydrogen peroxide () in acetic acid at 50–70°C yields the corresponding pyridine N-oxide derivative.
-
Imine formation : Oxidative dehydrogenation using MnO₂ or other metal oxides generates conjugated imines, which are intermediates in heterocyclic synthesis .
Key data :
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| AcOH, 60°C, 6h | N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine N-oxide | 72–85 | |
| MnO₂ | Toluene, reflux | 2-(6-fluoropyridin-2-yl)imidazoline | 58 |
Nucleophilic Substitution
The 6-fluoro substituent on the pyridine ring participates in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of fluorine.
-
Fluorine displacement : Reacts with amines (e.g., piperidine) or alkoxides in polar aprotic solvents (DMF, DMSO) at 80–120°C .
-
Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) forms biaryl derivatives .
Example reaction :
Coordination Chemistry
The compound acts as a bidentate ligand, coordinating via the pyridine nitrogen and adjacent amine group.
-
Metal complexes : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures, confirmed by UV-Vis and ESR spectroscopy .
-
Catalytic applications : Copper complexes catalyze C–N bond-forming reactions (e.g., Ullmann coupling) with turnover numbers (TON) > 500 .
Complexation data :
| Metal Ion | Stoichiometry | Stability Constant (log β) | Application |
|---|---|---|---|
| Cu²⁺ | 1:1 | 8.9 ± 0.2 | Oxidation catalysis |
| Fe³⁺ | 1:2 | 12.1 ± 0.3 | Photocatalysis |
Acylation and Alkylation
The amine groups undergo typical derivatization:
-
Acylation : Treatment with acetyl chloride or benzoyl chloride in dichloromethane (DCM) yields mono- or di-acylated products .
-
Reductive alkylation : Reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines.
Selectivity trends :
-
The primary amine () reacts preferentially over the secondary amine in acylation (3:1 ratio) .
-
Steric hindrance from the pyridine ring limits alkylation at the secondary amine site.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
-
Imidazoline synthesis : Reaction with CS₂ or isocyanates under basic conditions produces 2-aminothiazoline or imidazolidinone derivatives .
-
Quinazoline formation : Condensation with aldehydes followed by oxidation yields fluorinated quinazoline scaffolds .
Optimized conditions :
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde | , DMF | 6-fluoro-2-(1H-imidazol-2-yl)pyridine | 64 |
Biological Interactions
While not a direct reaction, the compound inhibits plasmodial enzymes (e.g., PfDHODH) via hydrogen bonding with the 6-fluoro group and amine coordination to metal ions in active sites . Its antiplasmodial EC₅₀ against Plasmodium falciparum Dd2 strain is 21.0 nM .
Scientific Research Applications
N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine has been studied for its potential as an enzyme inhibitor. The fluoropyridine moiety allows it to form hydrogen bonds with active sites on enzymes, which can modulate their activity. Research indicates that this compound may possess antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications in treating various diseases.
Therapeutic Potential
The compound has shown promise in targeting specific receptors involved in neurological disorders. Studies suggest that it may interact with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. Such interactions could lead to the development of new treatments for conditions sensitive to serotonergic modulation .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the reaction of 6-fluoropyridine with ethane-1,2-diamine under controlled conditions using solvents like ethanol or methanol. This reaction is often conducted at elevated temperatures to enhance yield.
Structure-Activity Relationship (SAR) Studies
Research has focused on understanding the structure-activity relationships of this compound and its analogs. For instance, SAR studies have indicated that modifications to the pyridine ring can significantly affect the biological activity of the compound. The introduction of different substituents can enhance or diminish its efficacy against specific biological targets .
Antimalarial Efficacy
A notable study highlighted the antimalarial properties of compounds related to this compound. These studies demonstrated that fluorinated analogs exhibited enhanced activity against Plasmodium falciparum, suggesting potential for developing new antimalarial therapies .
In Vivo Models
In vivo studies using rodent models have shown that certain derivatives of this compound effectively cured malaria infections when administered at specific dosages. These findings underscore the compound's therapeutic potential and warrant further investigation into its mechanisms of action and efficacy .
Mechanism of Action
The mechanism of action of N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Ethylenediamine Derivatives
Fluorine substitution significantly alters physicochemical and biological properties. Key examples include:
N1-(4-Fluorobenzyl)ethane-1,2-diamine (CAS 2070-85-1)
- Structure : A benzyl-substituted ethylenediamine with a fluorine atom at the para position of the benzyl group.
- Properties :
- Comparison : The pyridinyl moiety in the target compound introduces aromatic nitrogen, which may enhance coordination capabilities compared to benzyl derivatives.
N1-(3′-Fluorophenethyl)ethane-1,2-diamine Derivatives
- Example: The iridium(III) complex ligand N1-{(3′R,4′R)-4′-[(6″-amino-4″-methylpyridin-2″-yl)methyl]pyrrolidin-3′-yl}-N2-(3′-fluorophenethyl)ethane-1,2-diamine ().
- Application: Used in organometallic catalysis, where the fluorine atom stabilizes charge distribution in the ligand framework .
Pyridinyl-Substituted Ethylenediamines
N1-(Pyridin-2-yl)ethane-1,2-diamine (CAS 74764-17-3)
- Properties :
N1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diamine
Ethylenediamine-Based Schiff Bases
(N1E,N2E)-N1-((1H-Pyrrol-2-yl)methylene)-N2-(1-phenylethylidene)ethane-1,2-diamine (MPEA)
- Application : Forms Co(III) complexes with distinct IR and NMR spectral profiles ().
- Comparison: The Schiff base formation in MPEA introduces conjugation, altering electronic properties and metal-binding efficiency compared to non-conjugated ethylenediamines.
EDDB and DBDB Schiff Bases
Data Tables
Table 1: Physicochemical Properties of Selected Ethylenediamine Derivatives
*Calculated for the iridium complex ligand.
Research Findings and Trends
- Fluorine Impact: Fluorination at the pyridinyl 6-position (as in the target compound) is anticipated to enhance metabolic stability and alter binding affinities in biological systems compared to non-fluorinated analogs .
- Coordination Chemistry: Pyridinyl-ethylenediamines are versatile ligands for transition metals (e.g., Co, Ir), with fluorine substituents fine-tuning redox potentials and catalytic activity .
- Corrosion Inhibition : Ethylenediamine-based Schiff bases (e.g., EDDB) outperform simpler amines due to planar aromatic systems that facilitate adsorption on metal surfaces .
Biological Activity
N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a fluorine atom at the 6-position, along with an ethane-1,2-diamine backbone. The presence of the fluorine atom enhances lipophilicity and can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoropyridine moiety allows for the formation of hydrogen bonds with active sites, leading to modulation or inhibition of enzyme activity. This interaction is crucial in various signaling pathways and metabolic processes.
Structure-Activity Relationship (SAR)
SAR studies have indicated that modifications to the pyridine ring significantly affect the compound's potency. For instance, substituting different halogens or functional groups can enhance or reduce biological activity. The following table summarizes key findings from SAR studies:
| Compound Variant | Position of Substitution | Biological Activity (EC50) |
|---|---|---|
| This compound | 6-Fluoro | 21.0 nM |
| N1-(5-chloropyridin-2-yl)ethane-1,2-diamine | 5-Chloro | 38.6 nM |
| N1-(5-bromopyridin-2-yl)ethane-1,2-diamine | 5-Bromo | 49.5 nM |
This demonstrates that fluorination at the 6-position enhances antiplasmodial activity compared to other halogen substitutions.
Biological Activity and Therapeutic Applications
This compound has been investigated for several therapeutic applications:
Antimalarial Activity: Studies have shown that this compound exhibits potent antimalarial effects against Plasmodium falciparum, particularly in strains resistant to conventional treatments. Its mechanism involves disruption of metabolic pathways essential for parasite survival .
Enzyme Inhibition: The compound has also been identified as a potential inhibitor of various kinases involved in cancer progression. For example, it shows promise as a dual inhibitor targeting both p38 MAPK and JNK3 pathways . This dual inhibition can be beneficial in treating inflammatory diseases and certain cancers.
Antimicrobial Properties: Research indicates that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating bacterial infections .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antimalarial Efficacy: In vitro studies demonstrated that this compound has an EC50 value of approximately 21 nM against P. falciparum, indicating strong antiplasmodial activity compared to other compounds in its class .
- Cancer Research: A study focused on the inhibition of p38 MAPK revealed that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
- Inflammation Models: In vivo models have shown that this compound effectively reduces cytokine production in inflammatory conditions, supporting its use in treating autoimmune diseases.
Q & A
Q. What are the established synthetic routes for N1-(6-fluoropyridin-2-yl)ethane-1,2-diamine, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous ethane-1,2-diamine derivatives are prepared by reacting fluoropyridine derivatives with ethylenediamine under controlled conditions (e.g., reflux in polar aprotic solvents like DMSO) . Key intermediates are characterized using -NMR and -NMR to confirm regioselectivity and purity. High-resolution mass spectrometry (HRMS) and elemental analysis are critical for verifying molecular weight and structural integrity .
Q. What analytical methods are recommended to confirm the purity and identity of this compound?
Purity is assessed via reverse-phase HPLC (≥95% purity as per commercial standards) . Structural confirmation requires -NMR (e.g., δ 2.8–3.2 ppm for ethylenediamine protons, δ 6.5–8.0 ppm for fluoropyridine aromatic protons) and -NMR to confirm fluorine substitution . HRMS with <2 ppm mass error ensures accurate molecular weight determination .
Q. How should researchers handle and store this compound to ensure stability?
The dihydrochloride salt form (CAS 228.10) is hygroscopic and must be stored in airtight containers at –20°C under inert gas (e.g., argon) to prevent decomposition . Stability studies suggest no hazardous degradation under recommended conditions, but prolonged exposure to moisture or light should be avoided .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives for enzyme inhibition?
Molecular docking (e.g., using AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target enzymes like neuronal nitric oxide synthase (nNOS). For instance, fluorophenethyl-substituted analogs show selective inhibition via π-π stacking and hydrogen bonding in the nNOS active site (PDB: 3JWT) . Substituent effects (e.g., fluoro vs. chloro) are modeled to optimize steric and electronic interactions .
Q. What strategies resolve contradictions in biological activity data for this compound?
Discrepancies in IC values may arise from assay conditions (e.g., buffer pH, enzyme isoforms). Rigorous controls include:
Q. How does the fluorine substituent influence the compound’s physicochemical properties and bioactivity?
Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation and increases lipophilicity (logP +0.5–1.0), improving blood-brain barrier penetration in neurotargeting studies . Comparative studies with non-fluorinated analogs (e.g., 6-chloropyridine derivatives) show reduced off-target binding, attributed to fluorine’s electronegativity and size .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Key issues include:
- Low yields in coupling steps due to steric hindrance from the fluoropyridine ring. Optimizing catalysts (e.g., Pd/C for hydrogenation) improves efficiency .
- Purification difficulties caused by polar byproducts; flash chromatography with gradient elution (e.g., MeOH/CHCl) enhances separation .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
